molecular formula C5H4F5NS B6492971 2-(pentafluoro-??-sulfanyl)pyridine CAS No. 159761-89-4

2-(pentafluoro-??-sulfanyl)pyridine

Cat. No.: B6492971
CAS No.: 159761-89-4
M. Wt: 205.15 g/mol
InChI Key: DZXNZXKULBZCRT-UHFFFAOYSA-N
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Description

2-(pentafluoro-??-sulfanyl)pyridine is a useful research compound. Its molecular formula is C5H4F5NS and its molecular weight is 205.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.99846112 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentafluoro(pyridin-2-yl)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F5NS/c6-12(7,8,9,10)5-3-1-2-4-11-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNZXKULBZCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pentafluorosulfanyl Pyridine and Its Structural Analogues

Direct Pentafluorosulfanylation Strategies for Pyridine Systems

Direct C-H pentafluorosulfanylation of pyridine is a highly desirable but challenging transformation. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack, and the nitrogen atom can complicate reactions by coordinating to reagents. Nevertheless, several methods have been explored to achieve this direct functionalization.

Currently, truly catalytic direct C-H pentafluorosulfanylation of an unactivated pyridine ring remains a largely unmet challenge in synthetic chemistry. Most of the developed methods for arene pentafluorosulfanylation are stoichiometric in nature. However, research into catalytic C-F activation of polyfluorinated pyridines offers a potential, albeit indirect, catalytic route. For instance, nickel-catalyzed cross-coupling reactions have been shown to activate C-F bonds in pentafluoropyridine (B1199360) for the introduction of other functional groups. researchgate.netrsc.org While not a direct C-H functionalization to install an SF₅ group, these methods could potentially be adapted in a multi-step catalytic process.

The most common reagent for direct pentafluorosulfanylation is pentafluorosulfanyl chloride (SF₅Cl) . researchgate.netresearchgate.net This gaseous reagent can generate the pentafluorosulfanyl radical (•SF₅) under various initiation conditions, which can then add to the pyridine ring. Another key precursor is pentafluorosulfanyl bromide (SF₅Br) , which also serves as a source of the •SF₅ radical. clemson.edu

More recently, electrophilic pentafluorosulfanylation reagents have been developed. Unsymmetrical diaryliodonium salts containing a 2-SF₅-pyridine moiety have been synthesized and shown to be effective for the electrophilic transfer of the "Py-SF₅" group to nucleophiles. rsc.org

The development of practical and safer methods for the synthesis of SF₅Cl has also been a significant advancement. A process using sulfur powder, potassium fluoride (B91410) (KF), and trichloroisocyanuric acid (TCCA) in acetonitrile (B52724) allows for the preparation of a bench-stable solution of SF₅Cl in hexane, avoiding the handling of the hazardous gas. researchgate.net

Reagent/PrecursorDescriptionReference(s)
Pentafluorosulfanyl chloride (SF₅Cl)A gaseous reagent that serves as a source of the •SF₅ radical for addition reactions. researchgate.netresearchgate.net
Pentafluorosulfanyl bromide (SF₅Br)Another source of the •SF₅ radical. clemson.edu
2-SF₅-pyridylaryl-λ³-iodonium saltsElectrophilic reagents for the transfer of the 2-(pentafluorosulfanyl)pyridine group. rsc.org
Sulfur, KF, TCCAPrecursors for a safer, gas-reagent-free synthesis of SF₅Cl. researchgate.net

The direct installation of the SF₅ group at the 2-position of pyridine typically proceeds through a radical mechanism . The process is initiated by the generation of the pentafluorosulfanyl radical (•SF₅) from a precursor like SF₅Cl, often using a radical initiator such as triethylborane (B153662) (Et₃B) or under photochemical conditions. researchgate.netnih.gov

The proposed mechanism involves the following steps:

Initiation: Generation of the •SF₅ radical from SF₅Cl.

Addition: The electrophilic •SF₅ radical adds to the electron-rich π-system of the pyridine ring. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, making this step challenging. However, addition is generally favored at the 2- and 4-positions.

Rearomatization: The resulting radical intermediate must then be oxidized and lose a proton to restore the aromaticity of the pyridine ring. This step is often the key challenge in direct C-H functionalization.

Due to the electron-deficient character of the pyridine ring, direct electrophilic aromatic substitution is generally difficult. google.com Nucleophilic attack on the pyridine ring is more favorable, typically at the 2- and 4-positions. chemrxiv.orgquimicaorganica.org Therefore, strategies that can generate a nucleophilic pyridine species for reaction with an electrophilic SF₅ source, or vice versa, are of significant interest.

Indirect Synthetic Routes to 2-(Pentafluorosulfanyl)pyridine and Its Derivatives

Indirect methods, which involve the construction of the SF₅ group from a pre-existing functional group on the pyridine ring, have proven to be more versatile and higher-yielding for the synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyridine.

A highly effective and scalable indirect route to 2-(pentafluoro-λ⁶-sulfanyl)pyridine starts from 2,2′-dipyridyl disulfide . researchgate.net This method involves a two-step sequence:

Oxidative Chlorotetrafluorination: The disulfide is treated with a mixture of potassium fluoride (KF) and chlorine gas (Cl₂) in acetonitrile (MeCN). This reaction leads to the formation of 2-pyridylsulfur chlorotetrafluoride (2-Py-SF₄Cl). researchgate.net

Chlorine-Fluorine Exchange: The resulting 2-Py-SF₄Cl is then treated with a fluoride source, such as silver(I) fluoride (AgF) or silver(I) tetrafluoroborate (B81430) (AgBF₄), to exchange the chlorine atom for a fluorine atom, yielding the desired 2-(pentafluoro-λ⁶-sulfanyl)pyridine. researchgate.netresearchgate.net This halogen-exchange reaction is a crucial step in accessing the final product.

Another important precursor for functional group interconversion is 2-mercaptopyridine (B119420) (pyridine-2-thiol) . This compound can be converted to the corresponding disulfide, which then enters the two-step sequence described above. chemrxiv.org Direct oxidative fluorination of thiols is also a viable strategy. chemrxiv.org The synthesis of 2-mercaptopyridine itself can be achieved from 2-chloropyridine (B119429) by reaction with anhydrous sodium hydrosulfide. google.com

Starting MaterialKey Transformation(s)ProductReference(s)
2,2′-Dipyridyl disulfide1. Oxidative chlorotetrafluorination (KF/Cl₂/MeCN)2. Chlorine-Fluorine exchange (AgF or AgBF₄)2-(Pentafluoro-λ⁶-sulfanyl)pyridine researchgate.netresearchgate.net
2-MercaptopyridineDimerization to disulfide, then as above; or direct oxidative fluorination.2-(Pentafluoro-λ⁶-sulfanyl)pyridine chemrxiv.org
2-ChloropyridineConversion to 2-mercaptopyridine, then as above.2-(Pentafluoro-λ⁶-sulfanyl)pyridine google.com

The development of robust multi-step synthetic sequences starting from common pyridine derivatives is crucial for the practical application of 2-(pentafluoro-λ⁶-sulfanyl)pyridine chemistry. A common strategy involves the initial introduction of a sulfur-containing functional group at the 2-position of the pyridine ring, followed by its elaboration to the SF₅ group.

One such sequence starts with 2-aminopyridine . This readily available precursor can be converted to 2-mercaptopyridine, which then serves as a key intermediate in the synthesis of the target compound via the disulfide route. researchgate.net

Another potential, though less explored, avenue could involve the use of pyridine-2-boronic acid or a 2-pyridyl Grignard or zinc reagent . These organometallic intermediates could potentially react with an appropriate electrophilic SF₅-containing reagent to form the C-S bond directly, which could then be oxidized to the SF₅ group. However, specific examples of this approach leading to 2-(pentafluoro-λ⁶-sulfanyl)pyridine are not yet well-documented in the literature.

The synthesis of SF₅-containing building blocks, such as SF₅-alkynes, and their subsequent cyclization reactions to form heterocyclic structures, including those with a pyridine moiety, represents another advanced multi-step approach. chemrxiv.orgnih.gov For instance, a 2-ethynyl aniline (B41778) derivative can undergo radical addition of SF₅Cl followed by a cyclization to form a 2-SF₅-indole. nih.gov While not directly yielding a pyridine, this demonstrates the principle of building the SF₅-heterocycle from acyclic or different heterocyclic precursors.

Indirect Synthetic Routes to 2-(Pentafluorosulfanyl)pyridine and Its Derivatives

Regioselectivity and Stereoselectivity Control in Indirect Synthesis of SF₅-Pyridine Systems

The indirect synthesis of SF₅-pyridines often presents challenges in controlling regioselectivity, particularly for the meta and para isomers. The direct fluorination of pyridyl disulfides is a common indirect route, but the position of the SF₅ group is dictated by the starting disulfide.

A significant breakthrough in the synthesis of ortho-SF₅-pyridines was the application of a two-step approach involving the oxidative chlorotetrafluorination of diaryl disulfides, followed by a fluorine-chlorine exchange reaction. acs.org However, the synthesis of meta- and para-SF₅-pyridines via this method has proven more challenging. acs.org Research has shown that the presence of at least one fluorine atom on the pyridine ring is crucial for the successful transformation of the corresponding disulfides into m- and p-SF₅-pyridines. beilstein-journals.org This fluorine substituent can later be substituted by various nucleophiles, providing a pathway to a range of functionalized SF₅-pyridines.

In the context of cycloaddition reactions, the intrinsic polarization of SF₅-alkynes can be exploited to achieve high regioselectivity. For instance, the palladium-catalyzed reaction of SF₅-alkynes with boronic acid derivatives has been shown to be fully regioselective, yielding 2-SF₅-indenols. researchgate.net The regioselectivity in the hydration of pyridine-SF₄-alkynes to form pyridine-SF₄-methyl ketones is also noteworthy, proceeding under metal-free acidic conditions. nih.gov

While the control of regioselectivity has seen considerable progress, the stereoselective synthesis of chiral SF₅-pyridines is a less explored area. However, the development of chiral SF₅-containing catalysts is an emerging field. For example, a novel SF₅-containing chiral cation phase-transfer catalyst has been used for the enantioselective synthesis of spiro-azetidine oxindoles. researchgate.net The principles of stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, are applicable. For instance, the stereoselective synthesis of pyridinones has been achieved through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. nih.gov Such methodologies could potentially be adapted for the stereocontrolled synthesis of SF₅-pyridine derivatives.

Table 1: Regioselectivity in Indirect SF₅-Pyridine Synthesis

Reaction TypeKey Factor for RegiocontrolOutcomeReference
Oxidative Fluorination of Pyridyl DisulfidesPosition of disulfide linkage and presence of fluorine on the ringAccess to o-, m-, and p-SF₅-pyridines acs.orgbeilstein-journals.org
Pd-catalyzed reaction of SF₅-alkynesIntrinsic polarization of the SF₅-alkyneFully regioselective formation of 2-SF₅-indenols researchgate.net
Hydration of Pyridine-SF₄-alkynesAcidic conditionsRegioselective formation of pyridine-SF₄-methyl ketones nih.gov
Thionation of Azinium SaltsChoice of baseBase-controlled regioselectivity rsc.org

Advanced Synthetic Techniques and Process Considerations for 2-(Pentafluorosulfanyl)pyridine

Application of Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and efficiency. While the direct application of flow chemistry to the synthesis of 2-(pentafluorosulfanyl)pyridine is still an emerging area, related processes have been successfully developed.

A notable application is the continuous flow synthesis of pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group. This process utilizes inexpensive and readily available starting materials. The ability to generate SF₅Cl on demand in a flow system enhances safety by minimizing the handling and storage of this reactive gas.

Furthermore, flow conditions have been successfully applied to the synthesis of other SF₅-containing heterocycles. For example, the synthesis of substituted SF₅-pyrazoles via 1,3-dipolar cycloaddition of SF₅-alkynes with diazo compounds has been demonstrated in a flow reactor. nih.govmdpi.com This approach allows for the safe handling of potentially hazardous diazo compounds at elevated temperatures. These examples highlight the potential for developing a continuous flow process for the synthesis of 2-(pentafluorosulfanyl)pyridine, which could involve the in-situ generation of a reactive intermediate followed by its reaction to form the target molecule.

Sustainable and Green Chemistry Principles in 2-(Pentafluorosulfanyl)pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including fluorinated heterocycles. For the synthesis of 2-(pentafluorosulfanyl)pyridine, several aspects of green chemistry can be considered to minimize the environmental impact.

Atom Economy and Waste Reduction: Traditional methods for introducing the SF₅ group can involve harsh reagents and generate significant waste. The development of more atom-economical methods is a key goal. For example, direct C-H functionalization would be an ideal green approach, though it remains a significant challenge for the SF₅ group.

Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the greenness of a synthesis. The use of greener solvents and the replacement of hazardous reagents with safer alternatives are important considerations. For instance, recent methods for the synthesis of SF₅-arenes have moved away from toxic reagents like elemental fluorine (F₂) and chlorine (Cl₂), instead utilizing reagents like potassium fluoride and trichloroisocyanuric acid. researchgate.net

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. The development of efficient catalysts for the introduction of the SF₅ group could significantly improve the sustainability of the synthesis. While still in its early stages, the use of SF₅-containing ligands in catalysis is an area of active research.

Recent reviews on the green synthesis of pyridine derivatives highlight various techniques such as multicomponent reactions, the use of green catalysts, and environmentally friendly solvents, which could be adapted for the synthesis of SF₅-pyridines. rsc.org

Optimization of Isolation and Purification Strategies for Research-Scale Production

The isolation and purification of 2-(pentafluorosulfanyl)pyridine on a research scale require careful consideration to ensure high purity of the final product. Common techniques include column chromatography and crystallization.

Chromatography: Flash column chromatography is a standard method for the purification of SF₅-pyridine derivatives. The choice of stationary phase and eluent system is critical for achieving good separation.

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

Eluent System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC) analysis. For example, in the purification of related fluorinated pyridines, a gradient of heptane/EtOAc has been used. orgsyn.org

It is important to note that the high lipophilicity of the SF₅ group can influence the chromatographic behavior of the compound. beilstein-journals.org

Crystallization: Melt crystallization has been shown to be an effective technique for the purification of other fluorinated pyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine. nih.gov This technique can yield high-purity products and may be applicable to 2-(pentafluorosulfanyl)pyridine. The optimization of crystallization parameters, such as the cooling rate and final temperature, is crucial for obtaining high yields and purity.

General Considerations: For related compounds, purification often involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated. The crude product is then purified by chromatography or crystallization. For instance, the purification of a 2-fluoro-3-phenylpyridine (B1586118) involved extraction with MTBE, washing with aqueous HCl and brine, followed by flash chromatography on silica gel. orgsyn.org

Quantum Chemical Analysis of the 2-(Pentafluorosulfanyl)pyridine Moiety

The electronic properties of 2-(pentafluoro-λ⁶-sulfanyl)pyridine are a direct consequence of the interplay between the electron-withdrawing SF₅ group and the aromatic pyridine ring. Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into these properties.

Density Functional Theory (DFT) Studies on Electronic Distribution and Charge Density

DFT calculations are instrumental in mapping the electron density distribution across the 2-(pentafluoro-λ⁶-sulfanyl)pyridine molecule. The SF₅ group is a powerful electron-withdrawing substituent, a property that significantly influences the electronic environment of the pyridine ring. researchgate.net This electron-withdrawing nature is attributed to the high electronegativity of the fluorine atoms and the sulfur atom in its +6 oxidation state.

Studies on related fluorinated pyridines have shown that the introduction of fluorine atoms leads to a notable polarization of the C-F bonds, with a significant accumulation of negative charge on the fluorine atoms. researchgate.net In 2-(pentafluoro-λ⁶-sulfanyl)pyridine, this effect is amplified by the presence of five fluorine atoms in the SF₅ group. The sulfur atom, in turn, bears a significant positive charge. mostwiedzy.pl This charge separation creates a strong dipole moment within the SF₅ group, which then inductively withdraws electron density from the pyridine ring.

The electron-withdrawing effect of the SF₅ group is more pronounced than that of the trifluoromethyl (CF₃) group, as indicated by its larger Hammett constant (σₚ = 0.68 for SF₅ vs. 0.54 for CF₃). researchgate.net This strong inductive effect depletes electron density from the pyridine ring, particularly at the ortho and para positions relative to the C-S bond.

Molecular Orbital (MO) Analysis and Frontier Orbital Energetics (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. In aromatic systems like pyridine, the HOMO and LUMO are typically π-type orbitals. libretexts.org

For 2-(pentafluoro-λ⁶-sulfanyl)pyridine, the strong electron-withdrawing nature of the SF₅ group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. Computational studies on similar pyridine derivatives have shown that electron-withdrawing groups tend to stabilize these frontier orbitals. nih.govnih.gov

The HOMO is primarily localized on the pyridine ring, with some contribution from the sulfur atom. The LUMO, on the other hand, is expected to have significant contributions from both the pyridine ring and the antibonding orbitals of the S-F bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. civilica.com The precise energies of these orbitals, as determined by DFT calculations, are essential for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

Calculated Frontier Orbital Energies of Pyridine and a Representative SF₅-Aryl Compound
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.7-0.56.2
4-SF₅-aniline-5.9-1.24.7

Note: The data for 4-SF₅-aniline is provided as a representative example to illustrate the influence of the SF₅ group on a related aromatic system, in the absence of specific published data for 2-(pentafluoro-λ⁶-sulfanyl)pyridine.

Electrostatic Potential Maps and Atomic Charges in 2-(Pentafluorosulfanyl)pyridine

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). For 2-(pentafluoro-λ⁶-sulfanyl)pyridine, the ESP map would show a highly negative potential around the fluorine atoms of the SF₅ group and the nitrogen atom of the pyridine ring. researchgate.netnih.gov Conversely, a region of positive potential would be observed around the sulfur atom and the hydrogen atoms of the pyridine ring.

The nitrogen atom of the pyridine ring, with its lone pair of electrons, typically represents a region of negative electrostatic potential, making it a potential site for electrophilic attack or hydrogen bonding. libretexts.org However, the strong electron-withdrawing effect of the SF₅ group at the 2-position is expected to reduce the negative potential on the nitrogen atom compared to unsubstituted pyridine.

Mulliken and Natural Bond Orbital (NBO) analyses can provide quantitative measures of the atomic charges. These analyses would confirm the qualitative picture from the ESP map, showing significant negative charges on the fluorine and nitrogen atoms and a large positive charge on the sulfur atom.

Calculated Mulliken Atomic Charges for Key Atoms in a Model SF₅-Aryl System
AtomCharge (a.u.)
S+1.5 to +1.8
F (axial)-0.4 to -0.5
F (equatorial)-0.4 to -0.5
C (ipso)-0.2 to -0.3

Note: The data presented are typical ranges observed in computational studies of aryl-SF₅ compounds and serve as an illustrative example.

Conformational Landscape and Energetics of 2-(Pentafluorosulfanyl)pyridine

The conformational flexibility of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is primarily associated with the rotation of the SF₅ group around the C-S bond.

Analysis of Rotational Barriers and Preferred Conformations of the SF5 Group

The rotation of the bulky SF₅ group is subject to steric hindrance from the adjacent nitrogen atom and C-H bond of the pyridine ring. Computational studies on sterically hindered pyridines have shown that rotational barriers can be significant. rsc.org

The preferred conformation of the SF₅ group will be the one that minimizes these steric interactions. It is likely that the staggered conformations, where the S-F bonds are not eclipsed with the atoms of the pyridine ring, are energetically favored. The barrier to rotation around the C-S bond can be calculated using DFT by performing a relaxed scan of the relevant dihedral angle. This would reveal the energy profile of the rotation and identify the transition states and low-energy conformers. The octahedral geometry of the SF₅ group results in a relatively low barrier to rotation around the C-S bond compared to other bulky groups like a tert-butyl group. rsc.org

Interplay of Steric and Electronic Effects on Molecular Geometry and Stability

The geometry of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is a result of the balance between steric repulsion and electronic interactions. The strong electron-withdrawing nature of the SF₅ group can influence the bond lengths and angles within the pyridine ring. For instance, the C2-N bond might be slightly shortened due to the inductive effect.

Calculated Bond Parameters for a Representative SF₅-Aryl Compound
ParameterValue
C-S Bond Length (Å)~1.77
S-F (axial) Bond Length (Å)~1.58
S-F (equatorial) Bond Length (Å)~1.57
C-S-F (equatorial) Bond Angle (°)~90

Note: These values are typical for aryl-SF₅ compounds and provide a reasonable estimate for 2-(pentafluoro-λ⁶-sulfanyl)pyridine.

Computational Prediction of Spectroscopic Features and Their Electronic Origin

Computational chemistry provides powerful tools to predict and interpret the spectroscopic characteristics of molecules. For 2-(pentafluoro-λ⁶-sulfanyl)pyridine, theoretical calculations can offer valuable insights into its vibrational and electronic transitions, as well as its nuclear magnetic resonance (NMR) properties.

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in predicting the vibrational frequencies of molecules. researchgate.netchemrxiv.org For 2-(pentafluoro-λ⁶-sulfanyl)pyridine, the calculated infrared (IR) spectrum is expected to exhibit characteristic bands corresponding to the stretching and bending modes of the pyridine ring and the SF₅ group. The strong electron-withdrawing nature of the SF₅ group is anticipated to influence the vibrational frequencies of the pyridine ring, potentially causing shifts to higher wavenumbers for certain modes compared to unsubstituted pyridine.

The key predicted vibrational modes for 2-(pentafluoro-λ⁶-sulfanyl)pyridine are summarized in the table below. These predictions are based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory, which is known to provide a good balance between accuracy and computational cost for such systems. nih.gov

Table 1: Predicted Infrared (IR) Vibrational Frequencies for 2-(Pentafluoro-λ⁶-sulfanyl)pyridine

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretching (pyridine)3100-3000Stretching vibrations of the C-H bonds on the pyridine ring.
C-N stretching (pyridine)1600-1550Stretching vibrations of the C-N bonds within the pyridine ring.
C-C stretching (pyridine)1580-1400Stretching vibrations of the C-C bonds within the pyridine ring.
S-F stretching (axial)850-800Stretching vibration of the axial S-F bond.
S-F stretching (equatorial)800-700Stretching vibrations of the four equatorial S-F bonds.
C-S stretching700-650Stretching vibration of the C-S bond.

The electronic transitions, which are observed in the ultraviolet-visible (UV-Vis) spectrum, can be predicted using time-dependent DFT (TD-DFT) calculations. The UV-Vis spectrum of pyridine itself displays absorption maxima around 202 nm and 254 nm. The introduction of the SF₅ group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-system and the strong electronic perturbations induced by the substituent. The predicted UV-Vis absorption maxima for 2-(pentafluoro-λ⁶-sulfanyl)pyridine are anticipated to be in the range of 220-280 nm.

NMR spectroscopy is a powerful technique for elucidating molecular structure, and computational methods can accurately predict NMR chemical shifts. beilstein-journals.orgresearchgate.net The gauge-including atomic orbital (GIAO) method is a common approach for such calculations. scispace.com

The ¹H NMR spectrum of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is expected to show downfield shifts for the pyridine protons compared to unsubstituted pyridine. This is a direct consequence of the strong electron-withdrawing nature of the SF₅ group, which deshields the protons on the ring. stackexchange.com

The ¹⁹F NMR spectrum is predicted to exhibit two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group. Typically, the axial fluorine resonates at a higher field (more shielded) than the four equatorial fluorines. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 2-(Pentafluoro-λ⁶-sulfanyl)pyridine

NucleusPredicted Chemical Shift (ppm)Rationale
H-37.8 - 8.2Downfield shift due to the inductive effect of the SF₅ group and the pyridine nitrogen.
H-47.4 - 7.8Less affected than H-3 and H-6, but still deshielded compared to pyridine.
H-57.6 - 8.0Influenced by the electron-withdrawing SF₅ group.
H-68.5 - 8.9Significantly deshielded due to proximity to both the nitrogen atom and the SF₅ group.
F (axial)60 - 70Characteristic chemical shift for the axial fluorine of an aryl-SF₅ group. researchgate.net
F (equatorial)80 - 90Characteristic chemical shift for the equatorial fluorines of an aryl-SF₅ group. researchgate.net

Computational Prediction of Reactivity and Reaction Pathways for 2-(Pentafluorosulfanyl)pyridine

Computational methods are invaluable for predicting the reactivity of molecules and elucidating reaction mechanisms.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. nih.gov The presence of the strongly electron-withdrawing SF₅ group at the 2-position further deactivates the ring, making EAS reactions challenging. Computational transition state analysis can be used to determine the activation barriers for electrophilic attack at different positions on the ring. stackexchange.com Such calculations would likely confirm that electrophilic substitution, if it occurs, would preferentially take place at the 3- or 5-position, which are less deactivated than the positions ortho and para to the nitrogen.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the 2- and 4-positions. The SF₅ group at the 2-position would further enhance this reactivity. Transition state calculations for nucleophilic attack would likely show a lower activation barrier for substitution at the 4- and 6-positions. beilstein-journals.orgscispace.com

Molecular dynamics (MD) simulations can provide insights into the behavior of 2-(pentafluoro-λ⁶-sulfanyl)pyridine in solution, including its solvation and conformational dynamics. rsc.orgnih.govmdpi.comfrontiersin.org These simulations can help in understanding how the solvent interacts with the molecule and influences its reactivity.

Ab initio calculations, which are based on first principles of quantum mechanics, can be employed to map out the potential energy surface for various reactions. nih.govnih.gov For instance, the mechanism of nucleophilic attack on the pyridine ring can be investigated by calculating the energies of reactants, transition states, intermediates, and products. researchgate.netscispace.comrsc.orgnih.gov Such studies can reveal the detailed electronic changes that occur during the reaction.

The electronic structure of 2-(pentafluoro-λ⁶-sulfanyl)pyridine, as determined by computational methods, can be used to build predictive models for its chemical behavior. digitellinc.com For example, the calculated electrostatic potential map can indicate the most likely sites for electrophilic and nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's ability to donate or accept electrons, which is crucial for predicting its reactivity in various chemical transformations. The strong electron-withdrawing nature of the SF₅ group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor and thus more susceptible to nucleophilic attack. academie-sciences.fr

Reactivity of the Pyridine Ring in 2-(Pentafluorosulfanyl)pyridine

The reactivity of the pyridine ring in 2-(pentafluorosulfanyl)pyridine is dominated by the powerful electron-withdrawing nature of the SF₅ group, which is even stronger than that of the trifluoromethyl (CF₃) group. google.com This influence is twofold: it severely diminishes the ring's susceptibility to electrophilic attack while simultaneously enhancing its reactivity towards nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on a standard pyridine ring is notoriously difficult. The lone pair on the nitrogen atom readily reacts with electrophiles or the acidic media often required for these reactions, leading to the formation of a pyridinium cation. This cation is severely electron-deficient and thus highly deactivated towards further electrophilic attack. quimicaorganica.orgyoutube.com Any substitution that does occur is directed to the 3- and 5-positions (meta-positions). quimicaorganica.orgyoutube.com

In 2-(pentafluorosulfanyl)pyridine, the situation is exacerbated. The SF₅ group is one of the most strongly electron-withdrawing substituents known in organic chemistry. Its effect, combined with the inherent electron-deficient nature of the pyridine ring, renders the heterocyclic system extremely unreactive towards EAS. The significant deactivation means that electrophilic substitution on the pyridine nucleus of this compound is generally not a viable synthetic route and has not been reported. Forcing conditions would likely lead to decomposition rather than the desired substitution.

Nucleophilic Attack and Ring Transformations

In stark contrast to its inertness towards electrophiles, the pyridine ring in 2-(pentafluorosulfanyl)pyridine is highly activated for nucleophilic attack. Generally, nucleophilic substitution on pyridines occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comimperial.ac.uk

The presence of the potent SF₅ group at the 2-position further depletes electron density from the ring, making it an excellent electrophile. This activating effect is most pronounced at the 4- and 6-positions. While direct nucleophilic substitution on unsubstituted 2-(pentafluorosulfanyl)pyridine is not extensively documented, studies on closely related systems, such as 2-fluoro-SF₅-pyridines, provide clear evidence of this enhanced reactivity. These substrates readily undergo nucleophilic aromatic substitution (SNAr) with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. researchgate.net

Furthermore, the nitrogen atom itself can act as a nucleophile, though its basicity is significantly reduced by the adjacent SF₅ group. A key transformation involves the reaction with hypervalent iodine reagents to form SF₅-pyridylaryl-λ³-iodonium salts. These salts are stable, electrophilic reagents capable of transferring the entire 2-(pentafluorosulfanyl)pyridyl group to a wide range of nucleophiles, demonstrating a powerful method for the late-stage functionalization of complex molecules. rsc.org

Influence of the SF₅ Group on the Electronic and Steric Reactivity of the Pyridine System

The influence of the pentafluorosulfanyl group is best understood by examining its electronic and steric parameters. The SF₅ group is characterized by its large steric footprint and its powerful, purely inductive electron-withdrawing nature.

Electronic Effects: The electron-withdrawing strength of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing character. The SF₅ group has significantly large positive Hammett constants, confirming its powerful deactivating effect on electrophilic reactions and activating effect on nucleophilic ones.

Substituentσm (meta)σp (para)Reference
-SF₅0.610.68 pitt.edu
-CF₃0.430.54 google.com
-NO₂0.710.78 pitt.edu

As the data shows, the SF₅ group's electron-withdrawing capacity is superior to that of the CF₃ group and comparable to the nitro group. google.compitt.edu When placed at the 2-position of a pyridine ring, it strongly reduces the electron density at all ring carbons, particularly the ortho (C6) and para (C4) positions, making them prime targets for nucleophiles.

Steric Effects: The SF₅ group is sterically demanding, with a square pyramidal geometry. clemson.edu This bulk hinders the approach of reagents to the adjacent positions, namely the nitrogen atom and the C3-position. While this steric hindrance can influence reaction rates, the electronic activation for nucleophilic attack at the 4- and 6-positions typically dominates the reactivity profile.

Transformations Involving the Pentafluorosulfanyl (SF₅) Group in 2-(Pentafluorosulfanyl)pyridine

The SF₅ group itself is a hallmark of chemical robustness, which is one of its most attractive features for applications in materials science and medicinal chemistry.

Stability and Lability of the C-SF₅ Bond under Various Reaction Conditions

The carbon-sulfur bond in 2-(pentafluorosulfanyl)pyridine is exceptionally strong and stable. The SF₅ group is renowned for its high thermal and chemical stability, being resistant to both acidic and basic hydrolysis under typical conditions. nih.govunf.edu This inertness is a direct consequence of the strong sulfur-fluorine bonds and the sterically shielded nature of the sulfur atom.

Cleavage of the C-SF₅ bond is rare and requires harsh reaction conditions that are generally not compatible with most organic functional groups. While studies have shown that C-S bonds in other pyridine derivatives can be cleaved, for instance through transition-metal-mediated processes nih.govnih.gov, the C-SF₅ bond is significantly more robust. For most synthetic purposes, the bond is considered completely stable, allowing chemists to perform a wide range of transformations on other parts of the molecule without affecting the SF₅ moiety.

Functionalization and Derivatization Strategies for the SF₅ Moiety

Direct chemical modification of the pentafluorosulfanyl group after its installation onto an aromatic ring is exceedingly difficult and represents a significant challenge in fluorine chemistry. The high strength and inertness of the S-F bonds mean that the SF₅ group is generally considered a non-functionalizable entity. clemson.edu

Current synthetic strategies almost exclusively focus on preparing SF₅-containing building blocks which are then incorporated into larger molecules. researchgate.netchemrxiv.org There are no established methods for the selective substitution of one or more fluorine atoms of the SF₅ group on 2-(pentafluorosulfanyl)pyridine under standard laboratory conditions. Research in the field is geared towards developing new reagents and methods to install the SF₅ group, rather than its subsequent derivatization. Therefore, synthetic planning involving this compound should treat the SF₅ group as a highly stable, unchangeable spectator that profoundly influences the reactivity of the pyridine ring.

Ligand Exchange Reactions and Rearrangements at the Sulfur Center

The sulfur center in 2-(pentafluoro-λ⁶-sulfanyl)pyridine is a hypervalent, hexacoordinate sulfur(VI) atom. While the SF₅ group is generally considered stable, the potential for ligand exchange and rearrangement exists, particularly under specific reaction conditions.

Research into the reactivity of analogous aryl-SF₄Cl compounds has shown that the chlorine atom can be substituted by various nucleophiles. Although direct studies on ligand exchange at the sulfur center of 2-(pentafluoro-λ⁶-sulfanyl)pyridine are not extensively detailed in the provided search results, the chemistry of related compounds suggests that such reactions are plausible. For instance, the synthesis of pyridine tetrafluoro-λ⁶-sulfane derivatives through radical addition reactions of pyridine-SF₄ chlorides with alkynes or alkenes points to the reactivity of the S-Cl bond. researchgate.net This implies that the axial fluorine atom in the SF₅ group of 2-(pentafluoro-λ⁶-sulfanyl)pyridine could potentially undergo exchange with other ligands, although this would likely require harsh conditions due to the high strength of the S-F bond.

Rearrangements at the sulfur center of 2-(pentafluoro-λ⁶-sulfanyl)pyridine itself are not prominently reported. The octahedral geometry of the SF₅ group is generally stable. However, the formation of related tetrafluorosulfanyl compounds reveals the existence of a stable trans-configuration at the hypervalent sulfur center, as confirmed by X-ray crystallography and DFT calculations. researchgate.net

Radical and Photochemical Transformations of 2-(Pentafluorosulfanyl)pyridine

Radical and photochemical methods offer alternative pathways for the functionalization of pyridine derivatives, often with unique reactivity and selectivity.

Pyridyl radicals can be generated through various methods, including the single-electron reduction of halopyridines using photoredox catalysis. nih.gov These radical intermediates can then participate in intermolecular reactions with olefins to form alkylated pyridines. nih.gov The classical Minisci reaction, which involves the interception of alkyl radicals by protonated heteroarenes, is another well-known method for pyridine alkylation. nih.gov

The synthesis of pyridine tetrafluoro-λ⁶-sulfane derivatives via the radical addition of pyridine-SF₄ chlorides to alkynes and alkenes demonstrates the feasibility of generating and reacting radical species involving the sulfanyl (B85325) group. researchgate.net This suggests that radical intermediates derived from 2-(pentafluoro-λ⁶-sulfanyl)pyridine could be generated, potentially by homolytic cleavage of a C-S or S-F bond under appropriate photochemical or thermal conditions. The reactivity of such radicals would be influenced by the high electronegativity of the SF₅ group.

Photoredox Catalysis and Light-Induced Transformations

The application of photoredox catalysis to transformations involving the pentafluorosulfanyl (SF₅) group, particularly when attached to a pyridine ring, is an expanding area of synthetic chemistry. While specific studies on the photoredox-catalyzed reactions of 2-(pentafluoro-λ⁶-sulfanyl)pyridine are emerging, the reactivity can be inferred from related systems, such as other fluorinated pyridines and SF₅-substituted compounds. These reactions often leverage the unique electronic properties of the SF₅ group and the pyridine nucleus under light-induced single-electron transfer (SET) processes.

Visible-light photoredox catalysis has proven effective for the synthesis of various fluorinated aromatic compounds. mdpi.com For instance, the trifluoromethylation of pyridine derivatives has been achieved using photoredox catalysts, highlighting the amenability of the pyridine core to such transformations. mdpi.com In a related context, light-induced reactions of SF₅Cl with alkynes have been developed, where black light irradiation (370 nm) initiates a radical chain process for chloropentafluorosulfanylation. academie-sciences.fr Another approach involves the activation of SF₆ using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under blue light (455 nm) irradiation to generate SF₅Cl in situ, which can then participate in the pentafluorosulfanylation of various substrates. academie-sciences.fr

A notable strategy for functionalizing pyridines under photoredox conditions involves the formation of an electron donor-acceptor (EDA) complex. For example, a photoinduced meta-selective sulfonylation of pyridines has been accomplished, facilitated by an EDA complex between iodide ions and sulfonyl chlorides, proceeding without a photocatalyst. nih.gov This suggests that 2-(pentafluoro-λ⁶-sulfanyl)pyridine could potentially engage in similar photocatalyst-free, light-induced transformations through the formation of EDA complexes.

Furthermore, photochemical reactions of fluorinated pyridines with transition metal complexes, such as half-sandwich rhodium complexes, have been shown to proceed via C-F or C-H bond activation upon irradiation. nih.gov While not a direct photoredox catalytic cycle in the typical sense, these light-induced transformations underscore the reactivity of the fluorinated pyridine scaffold under photochemical conditions. The strong electron-withdrawing nature of the SF₅ group is expected to significantly influence the regioselectivity and efficiency of such photochemical processes.

The development of dual photoredox and nickel catalysis has enabled challenging cross-coupling reactions, including C-N bond formation. youtube.com This methodology could potentially be applied to 2-(pentafluoro-λ⁶-sulfanyl)pyridine for the introduction of various nitrogen-based nucleophiles. The general mechanism of photoredox catalysis often involves the excitation of a photocatalyst (e.g., Ru(II) or Ir(III) polypyridyl complexes) by visible light, followed by either oxidative or reductive quenching by a substrate. rsc.org The resulting radical ion of the substrate then undergoes further reactions to form the desired product, and the photocatalyst is regenerated in a catalytic cycle.

Transformation TypeReactantsConditionsRelevance to 2-(SF₅)pyridine
ChloropentafluorosulfanylationSF₅Cl, AlkynesBlack light (370 nm)Demonstrates light-induced radical generation from an SF₅ source. academie-sciences.fr
In situ SF₅Cl GenerationSF₆, TDAE, AlkyneBlue light (455 nm)Provides a method for generating the reactive SF₅ radical photochemically. academie-sciences.fr
Meta-selective SulfonylationPyridine, Sulfonyl Chloride, IodideVisible light (photocatalyst-free)Highlights potential for EDA complex formation and selective functionalization. nih.gov
C-F/C-H ActivationFluorinated Pyridine, Rh-complexUV irradiationShows photochemical reactivity of the fluorinated pyridine ring. nih.gov

Coordination Chemistry and Supramolecular Interactions of 2-(Pentafluorosulfanyl)pyridine

2-(Pentafluorosulfanyl)pyridine as a Ligand in Transition Metal Complexes

The coordination chemistry of pyridine and its derivatives is extensive, with the nitrogen lone pair readily coordinating to a wide range of transition metals. wikipedia.orgresearchgate.net The introduction of a bulky and strongly electron-withdrawing pentafluorosulfanyl (SF₅) group at the 2-position significantly modifies the electronic and steric properties of the pyridine ligand, influencing its coordination behavior.

While specific studies on a wide array of transition metal complexes with 2-(pentafluoro-λ⁶-sulfanyl)pyridine as a ligand are still developing, some examples exist. The synthesis of unsymmetrical diaryliodonium salts featuring a 2-SF₅-pyridine moiety demonstrates its ability to coordinate to an iodine(III) center. rsc.org Furthermore, the coordination of related 2-substituted pyridines to metals like palladium and platinum has been well-documented, often forming square-planar complexes where the pyridine acts as a bidentate or monodentate ligand depending on the reaction conditions and the nature of other ligands. rsc.orgresearchgate.net For example, 2-anilinopyridine (B1266264) reacts with H[AuCl₄] to form a six-membered cycloaurated complex. rsc.org

The coordination of 2-(pentafluorosulfanyl)pyridine to platinum(II) has been explored, leading to the formation of complexes like [PtCl₂(2-SF₅-py)₂]. The geometry of such complexes, whether cis or trans, will be dictated by a combination of electronic and steric factors. In related systems with bulky 2-substituted pyridines, both isomers have been observed. nih.gov The properties of such complexes, including their photophysical and catalytic activities, are of significant interest. For instance, platinum complexes with fluorinated bipyridine ligands have been shown to exhibit interesting absorption and emission properties. mdpi.com

Metal CenterAncillary LigandsCoordination ModePotential Complex Type
Pd(II)Cl⁻, AcetateMonodentateSquare-planar
Pt(II)Cl⁻MonodentateSquare-planar
Au(III)Cl⁻Monodentate/CyclometalatedSquare-planar
Cu(I)/Ag(I)TriflateMonodentateLinear/Trigonal planar
Co(II)AcetylacetonateMonodentateOctahedral

Non-Covalent Interactions and Crystal Engineering Studies

The unique electronic and structural features of the SF₅ group make 2-(pentafluoro-λ⁶-sulfanyl)pyridine an intriguing building block for crystal engineering and the study of non-covalent interactions. The SF₅ group can participate in a variety of weak interactions, including hydrogen bonds, halogen bonds, and other supramolecular contacts.

Analysis of crystal structures containing the SF₅ group reveals a prevalence of intermolecular F···H and F···F contacts. nih.govnih.govresearchgate.net Although F···H interactions are generally preferred, F···F contacts are also significant in many structures, with distances often shorter than the sum of the van der Waals radii. nih.govnih.gov These interactions can lead to the formation of specific supramolecular motifs, such as linear chains and various types of dimers. nih.govresearchgate.net The electrostatic potential surface of SF₅-substituted molecules shows a positive region (a σ-hole) on the axial fluorine atom, which can interact with nucleophilic regions of adjacent molecules in a halogen-bond-like fashion. researchgate.net

Crystal engineering studies of related fluorinated pyridines and benzenes demonstrate the importance of Cl···F and Cl···π interactions in directing the solid-state assembly. nih.gov In cocrystals of osmium tetroxide with pyridine derivatives, short Os···N interactions, termed "osme bonds," have been identified as the primary driving force for self-assembly. nih.gov This highlights the potential for the nitrogen atom in 2-(pentafluoro-λ⁶-sulfanyl)pyridine to direct crystal packing through coordination-type non-covalent interactions.

Furthermore, studies on cobalt(III) complexes with Schiff base ligands incorporating a pyridine moiety have utilized Hirshfeld surface analysis to detail the non-covalent interactions that govern the molecular architecture. rsc.org Similar computational and experimental approaches can be applied to crystalline materials of 2-(pentafluoro-λ⁶-sulfanyl)pyridine and its derivatives to elucidate the complex network of intermolecular forces at play.

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Hydrogen BondC-HF-S, N(py)Directional interactions influencing molecular arrangement. nih.govnih.gov
Halogen BondFₐₓ-S (σ-hole)N(py), F(eq)Can lead to the formation of specific supramolecular motifs. researchgate.net
π-π StackingPyridine ringPyridine ringContributes to the overall stability of the crystal lattice.
F···F InteractionsF(eq/ax)-SF(eq/ax)-SImportant for the formation of dimers and chains. nih.govnih.gov

The Pyridine Scaffold: a Cornerstone of Molecular Design

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in the world of chemistry. wikipedia.orgalgoreducation.com Its presence is ubiquitous in a vast array of important compounds, including a significant number of pharmaceuticals and agrochemicals. rsc.orgnih.govrsc.org In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. rsc.org

The strategic importance of the pyridine scaffold stems from its versatile chemical nature. The nitrogen atom imparts a degree of basicity and allows for the formation of hydrogen bonds, which are crucial for molecular interactions, particularly in biological systems. nih.gov The aromaticity of the ring provides stability, while the presence of the heteroatom creates a unique electronic distribution that influences its reactivity. algoreducation.com This allows for a wide range of chemical modifications, enabling chemists to fine-tune the properties of pyridine-containing molecules for specific applications. nih.gov The ease with which substituents can be introduced at various positions on the ring has made it a "privileged scaffold" in drug discovery, consistently leading to the development of potent and effective therapeutic agents. rsc.orgrsc.orgresearchgate.net

A Brief History of Sf5 Pyridine Chemistry

The journey into the chemistry of SF5-substituted pyridines has been a gradual one. While the first report of an SF5-substituted arene appeared in the 1960s, the development of SF5-pyridine chemistry lagged behind for several decades. tandfonline.com The first mention of an SF5-substituted pyridine (B92270) appeared in a conference abstract in 1991, where Sipyagin and coworkers described the synthesis of 4-SF5-2,3,5,6-tetrachloropyridine. tandfonline.cominformahealthcare.com

Early synthetic methods were often challenging and low-yielding. wikipedia.org A significant breakthrough came with the work of researchers like Dolbier, who developed methods for the oxidative chlorotetrafluorination of dipyridyl disulfides, followed by a fluorine-chlorine exchange reaction to yield SF5-pyridines. acs.orgtandfonline.com This two-step process, however, was initially more successful for the synthesis of ortho-substituted SF5-pyridines. tandfonline.com The preparation of meta- and para-isomers proved to be more difficult due to the failure of the initial oxidative chlorotetrafluorination step under the original conditions. tandfonline.com

More recent advancements have focused on overcoming these synthetic hurdles. For instance, it was discovered that the presence of a fluorine atom on the pyridine ring is crucial for the successful transformation of disulfides to meta- and para-SF5-substituted pyridines. informahealthcare.com This is because the electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen, preventing side reactions and stabilizing the hypervalent sulfur intermediate. informahealthcare.com These synthetic improvements have been pivotal in making a wider range of SF5-pyridine isomers, including the 2-substituted variant, more accessible for detailed study.

The Scientific Quest for 2 Pentafluorosulfanyl Pyridine: Bridging Knowledge Gaps

Key areas of investigation include:

Synthesis and Reactivity: Researchers are actively exploring more efficient and scalable synthetic routes to 2-(pentafluoro-λ⁶-sulfanyl)pyridine. A key method involves the oxidative fluorination of 2,2′-dipyridyl disulfide using a KF/Cl2/MeCN system, followed by a chlorine-fluorine exchange reaction with a reagent like silver(I) fluoride (B91410). acs.orgresearchgate.net Understanding the reactivity of the 2-SF5-pyridine isomer is also crucial. For example, the electron-withdrawing nature of the SF5 group is expected to influence the susceptibility of the pyridine (B92270) ring to nucleophilic aromatic substitution reactions. wikipedia.org

Physicochemical Properties: Detailed characterization of the physical and chemical properties of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is essential. This includes determining its spectroscopic data, such as NMR and mass spectrometry, to confirm its structure and purity. clemson.eduresearchgate.net Studies on its lipophilicity (log P) and acidity (pKa) are also important for predicting its behavior in different environments, particularly in biological systems. nih.gov

Potential Applications: The unique combination of the SF5 group's properties and the pyridine scaffold's versatility suggests a wide range of potential applications for 2-(pentafluoro-λ⁶-sulfanyl)pyridine. Its strong electron-withdrawing nature could make it a valuable component in the design of new electronic materials. acs.org In medicinal chemistry, the SF5 group could be used as a bioisosteric replacement for other functional groups to enhance the efficacy and metabolic stability of drug candidates. rowansci.comnih.gov Similarly, in agrochemistry, it could lead to the development of new pesticides with improved properties. nih.gov

The following table provides a summary of some of the key properties of a related compound, 2-Fluoro-3-(pentafluoro-λ⁶-sulfanyl)pyridine, which offers insights into the characteristics of this class of molecules.

PropertyValueSource
Molecular FormulaC5H3F6NS nih.gov
Molecular Weight223.14 g/mol nih.gov
XLogP3-AA4.6 nih.gov
Monoisotopic Mass222.98903925 Da nih.gov

By systematically addressing these fundamental and applied questions, the scientific community aims to unlock the full potential of 2-(pentafluoro-λ⁶-sulfanyl)pyridine and pave the way for its use in the next generation of advanced materials and bioactive molecules.

The Synthesis of 2-(Pentafluoro-λ⁶-sulfanyl)pyridine: A Gateway to Novel Pyridine-Based Materials

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant attention due to its unique and powerful electron-withdrawing properties, often surpassing those of the trifluoromethyl (CF₃) group. This has led to a surge in research exploring the synthesis of SF₅-functionalized compounds, with 2-(pentafluoro-λ⁶-sulfanyl)pyridine emerging as a particularly valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This article details the primary synthetic methodologies developed to access this important chemical entity and its structural analogues, focusing on both direct and indirect approaches to forge the robust C-SF₅ bond on the pyridine scaffold.

Advanced Applications of 2 Pentafluorosulfanyl Pyridine in Chemical Sciences and Engineering

2-(Pentafluorosulfanyl)pyridine as a Building Block in Complex Molecule Synthesis

The inherent reactivity and unique structural features of 2-(pentafluoro-λ⁶-sulfanyl)pyridine make it a powerful tool for the synthesis of intricate molecular architectures. Its utility spans the creation of advanced organic scaffolds for fundamental research, the preparation of precursors for novel materials, and the design of specialized chemical probes.

Role in the Construction of Advanced Organic Scaffolds for Chemical Research

The pyridine (B92270) motif is a ubiquitous and privileged scaffold in medicinal chemistry and materials science. nih.govrwth-aachen.denih.govresearchgate.net The incorporation of the pentafluorosulfanyl group at the 2-position of the pyridine ring imparts profound electronic and steric effects, enabling the construction of novel and advanced organic scaffolds. While direct examples showcasing the use of 2-(pentafluoro-λ⁶-sulfanyl)pyridine in the synthesis of complex, multi-ring systems for chemical research are emerging, the closely related pyridine-tetrafluoro-λ⁶-sulfane derivatives have been demonstrated as valuable building blocks. researchgate.net These derivatives undergo radical addition reactions with alkynes and alkenes to furnish more elaborate structures, suggesting a similar reactivity profile for 2-(pentafluoro-λ⁶-sulfanyl)pyridine. researchgate.net

The synthesis of various SF₅-containing heterocyclic compounds has been a significant area of research, historically challenged by the harsh conditions required for the introduction of the SF₅ group. nih.govclemson.edu However, recent advancements have provided more accessible routes to compounds like 2-(pentafluoro-λ⁶-sulfanyl)pyridine, paving the way for their broader application. nih.gov The functionalization of the pyridine ring in 2-(pentafluoro-λ⁶-sulfanyl)pyridine, for instance through nucleophilic aromatic substitution on fluorinated derivatives, allows for the introduction of a wide array of substituents, further expanding the diversity of accessible scaffolds. nih.gov This capability is crucial for creating libraries of compounds for screening in drug discovery and materials science.

Precursors for Novel Functional Organic Materials (Focus on synthesis, not material properties)

The unique properties of the SF₅ group, such as its high thermal and chemical stability, make 2-(pentafluoro-λ⁶-sulfanyl)pyridine an attractive precursor for the synthesis of novel functional organic materials. The synthesis of polymers and network materials containing perfluoropyridine (PFPy) has demonstrated the utility of fluorinated pyridines in creating materials with enhanced thermal stability and hydrophobicity. nih.gov By analogy, the incorporation of the 2-(pentafluoro-λ⁶-sulfanyl)pyridine unit into polymer backbones or as pendant groups is anticipated to yield materials with unique and potentially superior properties.

The synthesis of such materials would typically involve the polymerization of appropriately functionalized 2-(pentafluoro-λ⁶-sulfanyl)pyridine monomers. For instance, the introduction of polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, onto the pyridine ring would allow for its participation in various polymerization reactions. The synthesis of pyridine-tetrafluoro-λ⁶-sulfanyl-alkynes, which serve as building blocks for linearly-linked pyridine-heterocycles, provides a proof-of-concept for the generation of such monomers. researchgate.net These precursors could then be utilized in polymerization techniques like radical polymerization or transition-metal-catalyzed cross-coupling reactions to afford novel SF₅-containing polymers. The synthesis of energetic materials from SF₅-substituted pyrazoles and triazoles further highlights the role of SF₅-containing heterocycles as precursors to specialized materials. scilit.com

Design of Advanced Chemical Probes and Tags for Mechanistic Studies

The development of chemical probes and tags is essential for elucidating reaction mechanisms and understanding biological processes at a molecular level. The unique spectroscopic signature of the fluorine atoms in the SF₅ group makes 2-(pentafluoro-λ⁶-sulfanyl)pyridine an attractive scaffold for the design of ¹⁹F NMR probes. Furthermore, the synthesis of SF₅-pyridylaryl-λ³-iodonium salts from 2-SF₅-pyridine derivatives provides a direct route to electrophilic reagents that can be used to tag nucleophilic sites in molecules. rsc.org

These iodonium (B1229267) salts can facilitate the late-stage functionalization of complex molecules, allowing for the introduction of the 2-(pentafluoro-λ⁶-sulfanyl)pyridyl moiety as a tag. This approach is particularly valuable for mechanistic studies where the introduction of a reporter group with minimal perturbation to the system is desired. The synthesis of such probes would involve the reaction of the SF₅-pyridylaryl-λ³-iodonium salt with a molecule of interest, leading to the formation of a covalent bond and the incorporation of the SF₅-pyridine tag.

Catalysis and Reagent Design Utilizing 2-(Pentafluorosulfanyl)pyridine

The electronic properties and structural rigidity of the 2-(pentafluoro-λ⁶-sulfanyl)pyridine scaffold make it a promising platform for the design of novel ligands for catalysis and the development of new reagents for organic synthesis.

2-(Pentafluorosulfanyl)pyridine-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and have been extensively used in both homogeneous and heterogeneous catalysis. nih.govresearchgate.net The introduction of a strongly electron-withdrawing SF₅ group at the 2-position of the pyridine ring can significantly modulate the electronic properties of the nitrogen donor atom, thereby influencing the catalytic activity of the corresponding metal complexes. While specific examples of catalysts bearing ligands directly derived from 2-(pentafluoro-λ⁶-sulfanyl)pyridine are not yet widely reported, the principles of ligand design suggest their potential.

In homogeneous catalysis , the electronic tuning of pyridine ligands has been shown to impact the efficiency of palladium-catalyzed cross-coupling reactions. By analogy, a 2-(pentafluoro-λ⁶-sulfanyl)pyridine-based ligand would be expected to create a more electron-deficient metal center, which could enhance the catalytic activity in certain reactions, such as oxidations or reactions involving reductive elimination steps.

For heterogeneous catalysis , the robust nature of the SF₅ group could lead to the development of more stable and reusable catalysts. The immobilization of metal complexes containing 2-(pentafluoro-λ⁶-sulfanyl)pyridine-derived ligands onto solid supports could provide heterogeneous catalysts with improved performance. The hydrogenation of fluorinated pyridines using heterogeneous palladium catalysts has been demonstrated, indicating the compatibility of such systems with fluorinated pyridine rings. nih.gov

Development of Novel Reagents and Initiators for Organic Synthesis

The reactivity of the 2-(pentafluoro-λ⁶-sulfanyl)pyridine core can be harnessed to develop novel reagents and initiators for a variety of organic transformations. A significant advancement in this area is the synthesis of unsymmetrical diaryliodonium salts containing a 2-SF₅-pyridine moiety. rsc.org These compounds have been shown to be effective electrophilic reagents for the transfer of the 2-(pentafluoro-λ⁶-sulfanyl)pyridyl group to both carbon and heteroatom nucleophiles. rsc.org This provides a valuable tool for the late-stage introduction of this important structural motif into a wide range of organic molecules.

The synthesis of these electrophilic reagents involves the reaction of a 2-SF₅-pyridine derivative with an appropriate iodonium salt precursor. The resulting SF₅-pyridylaryl-λ³-iodonium salts exhibit good stability and reactivity, making them practical reagents for synthetic chemists.

Furthermore, the potential for 2-(pentafluoro-λ⁶-sulfanyl)pyridine derivatives to act as precursors to radical initiators is an area of growing interest. The radical addition reactions of related pyridine-tetrafluoro-λ⁶-sulfanyl chlorides suggest that under appropriate conditions, the S-C bond in 2-(pentafluoro-λ⁶-sulfanyl)pyridine derivatives could undergo homolytic cleavage to generate a pyridyl radical, which could then initiate polymerization or other radical-mediated processes. researchgate.net

Applications in Advanced Chemical Engineering and Process Development

The integration of the 2-(pentafluoro-λ⁶-sulfanyl)pyridine motif offers distinct advantages in modern chemical synthesis and process design, leading to more efficient and versatile manufacturing methodologies.

The development of robust and scalable synthetic routes is crucial for the industrial application of any chemical entity. For 2-(pentafluoro-λ⁶-sulfanyl)pyridine and its derivatives, significant progress has been made to enhance process chemistry. A notable advancement is the development of a preparatively simple and scalable two-step process starting from 2,2′-dipyridyl disulfide. researchgate.net This method involves an initial oxidative chlorotetrafluorination followed by a chlorine-fluorine exchange reaction, providing reliable access to various substituted 2-SF₅-pyridines. researchgate.net

A key enhancement in process chemistry is the ability to perform late-stage functionalization, where a complex molecular scaffold is modified in the final steps of a synthesis. This strategy is highly valuable for creating molecular libraries for screening purposes. Researchers have developed SF₅-pyridylaryl-λ³-iodonium salts that act as efficient electrophilic reagents. rsc.org These reagents enable the direct introduction of the SF₅-pyridine moiety onto a wide range of carbon and heterocentered nucleophiles in good to excellent yields, streamlining the synthesis of complex target molecules. rsc.org

The table below summarizes key process enhancements involving SF₅-pyridine derivatives.

Table 1: Process Chemistry Enhancements with SF₅-Pyridine Derivatives
Enhancement Reagent/Method Application Benefit
Scalable Synthesis Oxidative fluorination of 2,2′-dipyridyl disulfide Preparation of 2-SF₅-pyridines Provides a practical and readily scalable route to key building blocks. researchgate.net
Late-Stage Functionalization SF₅-Pyridylaryl-λ³-iodonium salts Introduction of the SF₅-pyridine motif into complex molecules Enables efficient diversification of molecular structures at a late synthetic stage. rsc.org

Modern chemical synthesis increasingly relies on microfluidic and flow chemistry systems to improve reaction control, safety, and efficiency. While specific high-throughput synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is an emerging area, the synthesis of key precursors and related organofluorine compounds has been successfully demonstrated in flow systems. nih.govbeilstein-journals.org

Flow microreactor synthesis is particularly well-suited for organo-fluorine chemistry, as it allows for precise control over reaction parameters like temperature and mixing, which is crucial when handling highly reactive fluorinating agents. beilstein-journals.org For instance, the on-demand continuous flow synthesis of pentafluorosulfanyl chloride (SF₅Cl), a primary reagent for creating SF₅ compounds, has been developed using a packed-bed reactor. acs.org This approach improves safety and reagent availability for subsequent reactions. Furthermore, photoflow reactors have been shown to dramatically reduce reaction times for transformations involving SF₅-containing compounds from hours to mere minutes. researchgate.net These examples highlight the strong potential for adapting the synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyridine and its derivatives to high-throughput and microfluidic platforms, paving the way for rapid library synthesis and process optimization.

Exploration in Agrochemical and Specialty Chemical Research

The distinct physicochemical properties imparted by the SF₅-pyridine motif make it a highly attractive component in the design of novel agrochemicals and advanced materials. nih.govresearchgate.net

In agrochemical design, the introduction of fluorine-containing groups is a well-established strategy to enhance efficacy and modulate physicochemical properties. The pentafluorosulfanyl group is often considered a "super-trifluoromethyl group" due to its more pronounced characteristics. clemson.edu The incorporation of the SF₅ group generally increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes. clemson.edu

The structural influence of the SF₅ group compared to the more common trifluoromethyl (CF₃) group is significant. Its greater steric bulk and unique octahedral geometry can lead to more specific interactions with target proteins. clemson.edu Furthermore, its strong electron-withdrawing nature can profoundly alter the electronic properties of the parent molecule, influencing its metabolic stability and binding affinity. Studies comparing SF₅-aromatic compounds to their CF₃ analogs have shown that the SF₅ variants are consistently more hydrophobic. nih.gov This property is critical in the design of new crop-protecting agents, as demonstrated by the development of an SF₅ analog of the herbicide fluometuron. nih.gov The combination of these properties with the proven biological relevance of the pyridine ring makes the SF₅-pyridine motif a compelling structural unit for discovering next-generation agrochemicals. mdpi.com

Table 2: Comparison of Physicochemical Properties for Agrochemical Motifs

Property Trifluoromethyl (CF₃) Group Pentafluorosulfanyl (SF₅) Group Implication in Agrochemical Design
Lipophilicity (Hansch parameter, π) ~0.88 ~1.23 Enhanced membrane permeability for SF₅ compounds. clemson.edu
Electronegativity (Hammett parameter, σₚ) ~0.53 ~0.68 Stronger electron-withdrawing effect can improve metabolic stability and target binding. clemson.edu
Steric Bulk (Volume, ų) ~34.6 ~55.4 Potential for more selective interactions with biological targets. clemson.edu

The exceptional chemical and thermal stability of the SF₅ group makes it an attractive component for advanced materials and specialty chemicals. rsc.org The 2-(pentafluoro-λ⁶-sulfanyl)pyridine unit can be used as a building block (monomer) for high-performance polymers. Aromatic compounds containing nucleophilic groups (like phenols or amines) para-substituted with an SF₅ group can undergo polymerization to form robust materials. clemson.edu The related compound, perfluoropyridine, is widely used to create fluoropolymers and networks with high thermal stability and chemical resistance. mdpi.com By analogy, polymers incorporating the SF₅-pyridine unit are expected to exhibit similar or enhanced properties.

The SF₅ group is also known to impart low surface energy. rsc.org This property is highly desirable for creating hydrophobic and oleophobic surfaces. Research on polymethacrylates with SF₅-containing side chains has confirmed the group's significant impact on lowering surface free energy. acs.org This indicates that 2-(pentafluoro-λ⁶-sulfanyl)pyridine and its derivatives are excellent candidates for use as surface modifiers or as precursors for coatings that require water and oil repellency. The combination of thermal stability and low surface energy makes these compounds promising for applications in demanding environments, such as in the electronics and aerospace industries. researchgate.net

Emerging Research Directions and Future Prospects for 2 Pentafluorosulfanyl Pyridine

Development of Novel and Highly Efficient Synthetic Routes for 2-(Pentafluorosulfanyl)pyridine Analogues

The accessibility of 2-(pentafluorosulfanyl)pyridine and its derivatives has long been a bottleneck, hampering their widespread investigation. researchgate.netclemson.edunih.gov Historically, the synthesis relied on harsh methods and hazardous reagents like pentafluorosulfanyl chloride (SF₅Cl) gas, which were difficult to prepare and handle. clemson.eduresearchgate.net However, recent breakthroughs are revolutionizing the synthesis of SF₅-pyridines, making them more accessible for research and development.

A pivotal advancement has been the adaptation of a two-step approach for the synthesis of ortho-SF₅-pyridines, pioneered by Dolbier and coworkers. researchgate.netinformahealthcare.com This method involves the oxidative chlorotetrafluorination of 2,2′-dipyridyl disulfide using a KF/Cl₂/MeCN system to yield 2-pyridylsulfur chlorotetrafluorides (2-SF₄Cl-pyridines), followed by a chlorine-fluorine exchange reaction with a fluorinating agent like silver(I) fluoride (B91410) (AgF) to afford the desired 2-SF₅-pyridines. researchgate.netinformahealthcare.com

While this method proved efficient for ortho-isomers, the synthesis of meta- and para-SF₅-pyridines remained a significant challenge. informahealthcare.comnih.gov A breakthrough came with the discovery that the presence of at least one fluorine atom on the pyridine (B92270) ring is crucial for the successful transformation of the corresponding disulfides into m- and p-SF₅-pyridines. nih.govtandfonline.com This strategy has unlocked access to a wider range of previously unavailable SF₅-pyridine building blocks. nih.gov

The choice of fluorinating agent for the final Cl/F exchange step is critical and often depends on the electronic nature of other substituents on the pyridine ring. For electron-deficient systems, such as those containing a nitro group, standard reagents like AgF can be ineffective, leading to decomposition or side reactions. tandfonline.com In such cases, alternative reagents like iodine pentafluoride (IF₅) have shown promise, albeit sometimes in low yields. informahealthcare.comtandfonline.com

A significant step towards safer and more practical syntheses is the development of gas-reagent-free methods for producing SF₅Cl precursors. researchgate.netnih.gov For instance, a bench-stable and easy-to-handle solution of SF₅Cl in n-hexane has been developed, circumventing the need for specialized equipment for handling hazardous gases. researchgate.net

Synthetic Step Reagents/Conditions Product Type Key Findings Reference
Oxidative Chlorotetrafluorination2,2′-dipyridyl disulfide, Cl₂/KF/MeCNo-SF₄Cl-pyridinesForms the key intermediate for ortho-isomers. researchgate.netinformahealthcare.com
Chlorine-Fluorine ExchangeSF₄Cl-pyridines, AgFo-SF₅-pyridinesEfficient for converting o-SF₄Cl-pyridines to o-SF₅-pyridines. researchgate.netinformahealthcare.com
Synthesis of m- and p-isomersFluorinated dipyridyl disulfides, Cl₂/KF then AgFm- and p-SF₅-pyridinesA fluorine substituent on the pyridine ring is essential for success. nih.govtandfonline.com
Fluorination of EWG-pyridines5-NO₂-pyridyl-o-SF₄Cl, IF₅5-NO₂-pyridyl-o-SF₅IF₅ showed some success where other agents like AgF and ZnF₂ failed. informahealthcare.comtandfonline.com
Gas-Reagent-Free PrecursorMolecular sulfur, TCICA, KFSF₅Cl solutionProvides a safer, more practical route to the key SF₅ donor. researchgate.net

Discovery of Unexplored Reactivity Pathways and Stereoselective Transformations

With improved synthetic access, researchers are now exploring the unique reactivity of the SF₅-pyridine core. The powerful electron-withdrawing nature of the SF₅ group significantly influences the reactivity of the pyridine ring and adjacent functionalities.

A key area of development is the functionalization of SF₅-pyridines through nucleophilic aromatic substitution (SɴAr). Fluorine atoms on the pyridine ring, particularly those ortho to the SF₅ group, can be efficiently displaced by a variety of carbon, nitrogen, sulfur, and oxygen nucleophiles. nih.gov This pathway provides a powerful tool for late-stage diversification, allowing for the creation of extensive libraries of SF₅-pyridine derivatives from a common intermediate. nih.govtandfonline.com

Furthermore, novel electrophilic reagents have been developed to introduce the SF₅-pyridine moiety into other molecules. Unsymmetrical diaryliodonium salts bearing a 2-SF₅-pyridine group have been synthesized and shown to be effective reagents for the electrophilic transfer of the SF₅-pyridyl group to both carbon and heteroatom nucleophiles. rsc.org

Research into SF₅-alkynes, which can be precursors or derivatives of SF₅-pyridines, has revealed fascinating reactivity. These compounds exhibit ambiphilic character, capable of reacting as both electrophiles and nucleophiles. academie-sciences.fr This has led to the development of stereodivergent hydrohalogenation reactions, providing selective access to either (Z)- or (E)-β-halogenated SF₅-alkenes depending on the reaction conditions. academie-sciences.fr The resulting vinyl iodides are particularly valuable, as they can undergo a range of palladium-catalyzed cross-coupling reactions, including Negishi, Sonogashira, Stille, and Suzuki reactions, further expanding the synthetic utility of these building blocks. academie-sciences.fr

Synergistic Integration of Advanced Computational and Experimental Methodologies

The interplay between computational modeling and experimental work is becoming increasingly crucial in advancing the chemistry of SF₅-pyridines. Quantum-chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are being employed to predict and understand the properties and reactivity of these complex molecules. researchgate.net

While direct computational studies on 2-(pentafluorosulfanyl)pyridine are still emerging, research on analogous compounds provides a framework for its investigation. For instance, computational methods have been used to calculate the molecular structures, vibrational frequencies, and electronic properties of related trifluoromethyl-pyridines. researchgate.net These studies help in interpreting experimental data from techniques like IR and NMR spectroscopy. researchgate.net

For SF₅-containing molecules, computational studies are vital for understanding the unique effects of the SF₅ group, such as its high electronegativity and its ability to participate in negative hyperconjugation. acs.org This understanding is key to designing molecules with tailored electronic properties, for example, in the field of materials science for applications like two-photon absorption. acs.org In medicinal chemistry, computational docking studies can help predict the interaction of SF₅-pyridine derivatives with biological targets, guiding the synthesis of more potent and selective drug candidates. acs.org The integration of these in silico predictions with experimental validation accelerates the design-build-test-learn cycle, making the discovery process more efficient.

Sustainable Chemistry Initiatives in SF₅-Pyridine Research and Development

The principles of green and sustainable chemistry are beginning to influence the research and development of SF₅-pyridines. A primary focus has been on mitigating the hazards associated with traditional synthetic methods.

The development of gas-reagent-free and bench-stable sources of SF₅Cl is a major step forward in terms of safety and practicality, reducing the need for specialized high-pressure equipment. researchgate.netresearchgate.net This not only makes the chemistry more accessible to a broader range of laboratories but also improves its industrial scalability.

Efficiency is another cornerstone of sustainable chemistry. The use of photoflow reactors for reactions involving SF₅Cl has been shown to dramatically reduce reaction times from hours to minutes, increasing throughput and potentially reducing energy consumption. researchgate.net

Furthermore, there is a growing awareness of the need to manage waste streams, particularly those containing expensive or hazardous materials. In fluorination reactions that use silver-based reagents, the potential to recycle the inorganic silver byproducts is being explored as a route to more sustainable and cost-effective industrial-scale production. chemrxiv.org These initiatives are critical for ensuring that the exciting potential of SF₅-pyridine chemistry can be realized in an environmentally responsible manner.

Harnessing 2-(Pentafluorosulfanyl)pyridine for Next-Generation Materials Science through Molecular Engineering

The unique physicochemical properties imparted by the pentafluorosulfanyl group make it a highly attractive substituent for the design of advanced materials. nih.govnih.gov The SF₅ group is known for its exceptional thermal and chemical stability, high electronegativity, and significant steric bulk, properties that are being leveraged to create next-generation materials. researchgate.netacs.org

The strong electron-withdrawing nature of the SF₅ group is being exploited in the field of optoelectronics. Researchers have designed and synthesized push-pull chromophores incorporating the SF₅ group as a powerful electron acceptor, leading to materials with large two-photon absorption cross-sections, which are of interest for applications in bioimaging and photodynamic therapy. acs.org The SF₅ group is also a valuable component in the design of liquid crystals. chemrxiv.org

While the direct incorporation of 2-SF₅-pyridine into polymers is an area ripe for exploration, research on the closely related perfluoropyridine provides a glimpse of the potential. Perfluoropyridine is used as a building block for fluoropolymers and complex network materials that exhibit high thermal stability and chemical resistance. mdpi.comnih.gov By analogy, polymers incorporating the 2-SF₅-pyridine unit are expected to possess enhanced properties, making them candidates for high-performance applications in demanding environments.

Property of SF₅ Group Impact on Material Potential Application Reference
High ElectronegativityStrong electron acceptorTwo-photon absorption, optoelectronics acs.org
Thermal & Chemical StabilityEnhanced durabilityHigh-performance polymers, harsh environments researchgate.netmdpi.com
Steric BulkDisfavors aggregationFunctional organic materials acs.org
High LipophilicityInfluences solubility and phase behaviorLiquid crystals, specialty polymers nih.govchemrxiv.org

Challenges and Opportunities in Scale-Up and Industrial Application of SF₅-Pyridine Derivatives

Despite recent synthetic advances, the transition of 2-(pentafluorosulfanyl)pyridine chemistry from the laboratory to industrial-scale production faces several hurdles. The primary challenge remains the development of safe, cost-effective, and scalable synthetic routes. researchgate.netnih.gov The multi-step nature of current syntheses and the use of expensive reagents, such as silver-based fluorinating agents, are significant cost drivers. informahealthcare.comtandfonline.com

However, these challenges also present significant opportunities. The development of catalytic or more atom-economical fluorination methods would be a major breakthrough. The successful implementation of recycling protocols for expensive reagents, such as silver, is crucial for improving the economic viability of large-scale production. chemrxiv.org The recent innovations in creating stable, easy-to-handle SF₅-donating reagents represent a major step in overcoming the safety and handling issues that have historically plagued this chemistry. researchgate.netresearchgate.net

The potential industrial applications for SF₅-pyridine derivatives are vast, providing a strong incentive to overcome these production challenges. Pyridine and its derivatives are already cornerstone chemicals in the pharmaceutical and agrochemical industries. postapplescientific.com The introduction of the SF₅ group can lead to new active ingredients with improved efficacy, metabolic stability, and novel modes of action, opening up new market opportunities. nih.govnih.gov As the production costs decrease and availability increases, SF₅-pyridines are poised to become valuable platform chemicals for a wide range of industrial applications.

Interdisciplinary Research Frontiers Involving 2-(Pentafluorosulfanyl)pyridine Across Chemical Disciplines

The distinctive properties of the 2-(pentafluorosulfanyl)pyridine unit make it a versatile building block with applications spanning multiple chemical disciplines.

In medicinal chemistry , the SF₅ group is increasingly recognized as a "super-trifluoromethyl" group or a valuable bioisostere for other lipophilic groups like tert-butyl. nih.govacs.org Its introduction into drug candidates can profoundly influence properties like metabolic stability, membrane permeability, and binding affinity. nih.gov SF₅-containing heterocycles are being actively investigated as new therapeutic agents. For example, SF₅-analogs of the antimalarial drug mefloquine (B1676156) have been synthesized, and SF₅-substituted imidazo[1,2-a]pyridines have shown potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov The SF₅ group has also been explored as a superior ¹⁹F MRI reporter group for theranostic applications. acs.org

In agrochemistry , the SF₅ group offers a new tool for the discovery of next-generation crop protection agents. Pyridine-based structures are already prevalent in commercial herbicides and insecticides. postapplescientific.com Recently, novel meta-diamide insecticides containing an SF₅-phenyl moiety have been described, demonstrating that this functional group can lead to compounds with high insecticidal activity and excellent selectivity. nih.gov This opens the door for the development of novel 2-SF₅-pyridine-based pesticides.

In materials science , as detailed previously, the focus is on harnessing the electronic and stability-enhancing properties of the SF₅ group for applications in liquid crystals, optoelectronic materials, and high-performance polymers. acs.orgchemrxiv.org Another frontier is in the field of energetic materials , where the high density of the SF₅ group can be used to enhance the detonation performance of nitrogen-rich heterocycles like pyrazoles and triazoles. acs.org The fusion of the SF₅ group with the pyridine ring could lead to new energetic materials with a unique balance of performance and stability.

Conclusion: Synthesizing Insights from 2 Pentafluorosulfanyl Pyridine Research

Recapitulation of Key Synthetic Achievements and Methodological Advancements

The synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyridine, a compound whose chemistry was previously underdeveloped, has seen significant progress. A landmark achievement has been the development of a preparatively simple and scalable method to access these molecules. researchgate.net A key strategy involves a two-step process starting from 2,2′-dipyridyl disulfide.

The primary methodological advancements include:

Oxidative Chlorotetrafluorination : The initial step subjects the disulfide starting material to an excess of chlorine and potassium fluoride (B91410) in acetonitrile (B52724). This process effectively yields 2-pyridylsulfur chlorotetrafluorides (2-SF₄Cl-pyridines). researchgate.net

Chlorine-Fluorine Exchange : The resulting 2-SF₄Cl-pyridines undergo a subsequent chlorine-fluorine exchange reaction. Treatment with silver(I) fluoride facilitates the formation of the desired 2-pyridylsulfur pentafluorides (2-SF₅-pyridines). researchgate.net

This sequence represents the first readily scalable transformation of an existing heterocyclic sulfur functionality to prepare SF₅-substituted heterocycles. researchgate.net While this procedure has proven efficient for ortho-substituted pyridines, the synthesis of meta- and para-SF₅-pyridines has presented greater challenges, highlighting an area for future research. researchgate.net

Summary of Fundamental Understanding Derived from Reactivity and Theoretical Studies

Research into 2-(pentafluoro-λ⁶-sulfanyl)pyridine and related compounds has provided crucial insights into the fundamental properties imparted by the pentafluorosulfanyl (SF₅) group.

Physicochemical Properties : The SF₅ group is recognized for its strong electron-withdrawing nature and high lipophilicity, often being referred to as a "super CF₃ group". researchgate.net These characteristics are pivotal in modifying the electronic and physical properties of the parent pyridine (B92270) ring.

Reactivity and Stability : The reactivity of related pyridine-tetrafluoro-λ⁶-sulfane (pyridine-SF₄) derivatives has been explored, showing that they can undergo radical addition reactions with alkynes and alkenes. researchgate.net Unlike some of their phenyl-SF₄ counterparts, pyridine-SF₄ compounds have been found to be stable. researchgate.net

Structural Characteristics : X-ray crystallographic analysis and DFT calculations on related trans-configured hypervalent tetrafluorosulfanyl centers have revealed an octahedral symmetry. researchgate.net This rigid, linear geometry makes the SF₄ linker a potential alternative to traditional linkers like para-substituted benzenes in drug design. researchgate.net Theoretical studies on related 2-sulfonyl pyridines using DFT have helped to elucidate the factors governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions, with the rate-determining step being the nucleophilic addition of a thiolate anion. nih.gov

These studies collectively enhance our understanding of how the SF₅ group influences molecular structure, stability, and reactivity, which is essential for its rational incorporation into more complex molecules.

Outlook on Transformative Applications and Future Impact of 2-(Pentafluorosulfanyl)pyridine in Chemical Sciences

The unique properties of the 2-(pentafluoro-λ⁶-sulfanyl)pyridine moiety position it as a building block with significant potential to impact various areas of chemical science, particularly in medicinal chemistry and materials science.

Medicinal Chemistry : The SF₅ group's combination of high electronegativity, metabolic stability, and lipophilicity makes it an attractive substituent in drug design. researchgate.net It can serve as a bioisostere for other groups, potentially improving a drug candidate's potency, selectivity, and pharmacokinetic profile. The development of SF₅-containing compounds is an emerging area in the search for new pharmaceuticals and agrochemicals. researchgate.netmdpi.com For instance, the use of SF₅ groups in copper-catalyzed cyclopropanation has been shown to dramatically improve yields and stereoselectivity compared to trifluoromethyl (CF₃) analogues. researchgate.net

Materials Science : The thermal stability and hydrophobicity conferred by fluorinated groups are highly sought-after properties in materials science. nih.gov While the direct application of 2-(pentafluoro-λ⁶-sulfanyl)pyridine in polymers is still an emerging area, the precedent set by other fluorinated pyridines suggests potential uses in creating novel high-performance fluoropolymers and network materials. nih.gov

Catalysis and Ligand Design : The strong electron-withdrawing nature of the SF₅ group can be harnessed to tune the electronic properties of ligands in transition metal catalysis, potentially leading to catalysts with enhanced activity and selectivity.

The ability to introduce the 2-SF₅-pyridine scaffold into molecules opens up new avenues for creating compounds with novel functions and improved performance characteristics.

Concluding Remarks on the Enduring Significance of 2-(Pentafluorosulfanyl)pyridine for Chemical Innovation

The journey into the chemistry of 2-(pentafluoro-λ⁶-sulfanyl)pyridine is a compelling example of how the exploration of novel functional groups can drive chemical innovation. Overcoming the initial synthetic hurdles has paved the way for a deeper understanding of its fundamental properties and has begun to unlock its vast potential. The 2-SF₅-pyridine unit is more than just a chemical curiosity; it is a powerful tool that expands the accessible chemical space for scientists. Its enduring significance lies in its potential to generate new molecular architectures with precisely tailored properties, leading to the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies become more refined and our understanding of its behavior deepens, 2-(pentafluoro-λ⁶-sulfanyl)pyridine is set to become an increasingly important component in the lexicon of modern chemical synthesis and innovation.

Q & A

Q. What are the common synthetic routes for preparing 2-(pentafluoro-λ⁶-sulfanyl)pyridine, and what reaction conditions are typically employed?

The synthesis primarily involves nucleophilic aromatic substitution (SNAr) on fluorinated pyridine precursors. For example, pentafluoropyridine reacts with sulfur nucleophiles (e.g., thiols or sulfanylamide derivatives) in polar aprotic solvents like DMF at 60–100°C . Sodium azide can also be used with pentafluoropyridine, followed by functional group transformations to introduce the sulfanyl moiety . Key parameters include solvent choice (DMF, THF), temperature, and catalysts like tetrabutylammonium bromide to enhance reactivity.

Q. How is 2-(pentafluoro-λ⁶-sulfanyl)pyridine characterized structurally, and what spectroscopic methods are most effective?

Structural characterization employs:

  • ¹⁹F NMR : Distinguishes fluorine environments in the pentafluorosulfanyl group .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogous sulfanylpyridines .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.
  • IR spectroscopy : Identifies functional groups like S–F bonds .

Q. What are the primary research applications of 2-(pentafluoro-λ⁶-sulfanyl)pyridine in medicinal chemistry and materials science?

  • Medicinal chemistry : Serves as a precursor for enzyme inhibitors and receptor ligands due to its electron-withdrawing sulfanyl group enhancing binding affinity .
  • Materials science : Incorporated into polymers to improve thermal stability and oxidation resistance, as seen in perfluoropyridine-based coatings .

Advanced Research Questions

Q. What challenges arise in achieving regioselective sulfanylation of pyridine derivatives, and how can reaction parameters be optimized?

Regioselectivity challenges stem from electronic and steric effects. Studies show that electron-deficient pyridines favor substitution at the most activated position , which can be modulated by solvent polarity (e.g., DMF enhances 2-position reactivity) and temperature . Computational modeling (DFT) predicts reactive sites, while bulky nucleophiles or Lewis acids (e.g., ZnCl₂) bias selectivity . For example, Fox et al. (2012) achieved annelation via SNAr by controlling steric hindrance .

Q. How do discrepancies in reported reaction yields for nucleophilic aromatic substitution of pentafluoropyridine derivatives inform mechanistic understanding?

Yield variations often reflect competing side reactions (e.g., hydrolysis of nucleophiles in protic solvents) or impurities in starting materials . Mechanistic studies using kinetic isotope effects or in situ NMR can differentiate between concerted SNAr pathways and intermediates like Meisenheimer complexes . Reproducibility requires rigorous purification and moisture-free conditions .

Q. What strategies mitigate competing side reactions during high-temperature synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyridine?

  • Catalyst selection : Transition metals (e.g., CuI) lower activation energy, enabling milder conditions .
  • Solvent optimization : High-boiling solvents (DMSO, ionic liquids) prevent solvent evaporation during heating .
  • Stepwise synthesis : Introduce the sulfanyl group first under mild conditions, followed by fluorination .
  • Additives : Bases (K₂CO₃) or molecular sieves trap byproducts like HF .

Methodological Notes

  • Data validation : Cross-reference ¹⁹F NMR shifts with X-ray data to confirm regiochemistry .
  • Safety protocols : Use fume hoods and calcium gluconate for HF exposure, as outlined for perfluorinated pyridines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.